molecular formula C16H30O B1139642 4E,6Z-Hexadecadien-1-ol CAS No. 158734-36-2

4E,6Z-Hexadecadien-1-ol

Cat. No. B1139642
CAS RN: 158734-36-2
M. Wt: 238.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4E,6Z-Hexadecadien-1-ol is a long-chain fatty alcohol.

Scientific Research Applications

Pheromone Research in Insects

4E,6Z-Hexadecadien-1-ol and its derivatives have been extensively studied in the context of insect pheromones. For instance, it has been identified as a component of the sex pheromone in the persimmon fruit moth, Stathmopoda masinissa. Research has shown that certain isomers of this compound elicited strong electroantennogram responses and behavioral activity in male moths, highlighting its potential for use in pest control strategies (Naka et al., 2003). Similarly, studies on the cocoa pod borer moth Conopomorpha cramerella utilized this compound for synthesizing pheromone components, indicating its significance in agricultural pest management (Pereira & Cabezas, 2005).

Synthesis and Characterization

The synthesis and characterization of 4E,6Z-Hexadecadien-1-ol have been a focal point of several studies. Research has detailed the stereospecific synthesis of this compound, underlining its importance in creating sex pheromone components for various moths (Shakhmaev et al., 2015). Furthermore, investigations into the mass spectra of lepidopterous sex pheromones have included this compound, providing insights into its structural and functional properties (Ando et al., 1988).

Pheromone Activity Studies

Research has also focused on evaluating the pheromone activity of various isomers of 4E,6Z-Hexadecadien-1-ol. Studies have been conducted to assess their effectiveness in attracting male moths, which is crucial for developing pheromone-based pest control methods (Tomida et al., 1994).

properties

CAS RN

158734-36-2

Product Name

4E,6Z-Hexadecadien-1-ol

Molecular Formula

C16H30O

Molecular Weight

238.42

IUPAC Name

(4E,6Z)-hexadeca-4,6-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-13,17H,2-9,14-16H2,1H3/b11-10-,13-12+

SMILES

CCCCCCCCCC=CC=CCCCO

Purity

≥95%

Origin of Product

United States

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